3-Iodofuro[2,3-b]pyridine
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Overview
Description
3-Iodofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-halo-3-iodopyridine with terminal alkynes in the presence of a palladium catalyst can yield the desired furo[2,3-b]pyridine structure . Another approach involves the use of sodium borohydride for the reduction and cyclization of suitable precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and palladium-catalyzed cross-coupling reactions are likely employed. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Borohydride: Employed in reduction reactions.
Halogenating Agents: Used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted furo[2,3-b]pyridines, while substitution reactions can introduce different functional groups at the iodine position .
Scientific Research Applications
3-Iodofuro[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Iodofuro[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
3-Iodofuro[2,3-b]pyridine can be compared with other furo[2,3-b]pyridine derivatives, such as:
6-Bromo-2-iodofuro[3,2-b]pyridine: Similar structure but with a bromine atom at the 6-position.
6-Iodofuro[3,2-b]pyridine: Differing in the position of the iodine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H4INO |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
3-iodofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4INO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H |
InChI Key |
OYJYMLGUPCSXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2I |
Origin of Product |
United States |
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